PFI-3 -

PFI-3

Catalog Number: EVT-279455
CAS Number:
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PFI-3 is a potent, cell-active, and selective small-molecule inhibitor that targets the bromodomains of the Brahma-related gene 1 (BRG1) and Brahma (BRM) subunits of the mammalian SWI/SNF (mSWI/SNF) chromatin remodeling complex. [, , , , , , ] It exhibits high selectivity for family VIII bromodomains, particularly BRG1/BRM. [, ] PFI-3 acts as a chemical probe to investigate the roles of BRG1 and BRM in various biological processes, including cell differentiation, cancer progression, and DNA repair. [, , , , , , , ]

Future Directions
  • Developing more potent and selective BRG1/BRM inhibitors: Designing next-generation inhibitors with enhanced properties and exploring different chemical scaffolds can further improve their efficacy and specificity. []

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is an alkylating agent commonly used in chemotherapy, particularly for treating glioblastoma [, ]. TMZ induces DNA damage in cancer cells, leading to cell death.

Relevance: Several studies demonstrate that PFI-3 enhances the antiproliferative and cell death-inducing effects of TMZ in both TMZ-sensitive and TMZ-resistant glioblastoma cells [, ]. This synergistic effect suggests a potential therapeutic strategy combining PFI-3 with TMZ for improved treatment outcomes in glioblastoma.

Doxorubicin

Compound Description: Doxorubicin is a widely used chemotherapeutic agent that functions by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to DNA damage and cell death [, ].

Relevance: Studies indicate that PFI-3 synergizes with doxorubicin, enhancing its cytotoxicity in several human cancer cell lines [, ]. This synergistic effect is attributed to PFI-3's ability to impair DNA damage repair mechanisms, rendering cancer cells more susceptible to doxorubicin-induced DNA damage.

Bleomycin

Compound Description: Bleomycin is a glycopeptide antibiotic with potent antitumor activity. It exerts its cytotoxic effects by inducing DNA strand breaks and inhibiting DNA synthesis [].

Relevance: Research shows that PFI-3 significantly enhances the DNA damage induced by bleomycin in glioblastoma cells []. This suggests that combining PFI-3 with bleomycin could be a promising strategy for enhancing therapeutic efficacy in glioblastoma treatment.

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog used as chemotherapy to treat various cancers, including ovarian cancer. It interferes with DNA replication, leading to cell death [, ].

Relevance: Clinical trials investigated the combination of PFI-3 analog, Berzosertib, with Gemcitabine in patients with platinum-resistant ovarian cancer [, ]. The trials demonstrated that combining these agents increased progression-free survival compared to Gemcitabine alone, particularly in specific patient subgroups.

Paclitaxel

Compound Description: Paclitaxel is a chemotherapy medication used to treat a number of cancers, including ovarian cancer. It works by interfering with the normal function of microtubules during cell division [].

Relevance: A Phase 1b study investigated the combination of a GAS6/AXL inhibitor (AVB-500) with either Paclitaxel or pegylated liposomal doxorubicin (PLD) in patients with platinum-resistant ovarian cancer []. The study found that the combination with Paclitaxel had promising results and warranted further investigation.

Pegylated liposomal doxorubicin (PLD)

Compound Description: PLD is a formulation of doxorubicin that encapsulates the drug within liposomes, allowing for targeted delivery to tumor cells and potentially reducing systemic toxicity [].

Relevance: A Phase 1b study investigated the combination of a GAS6/AXL inhibitor (AVB-500) with either PLD or Paclitaxel in patients with platinum-resistant ovarian cancer []. While the PLD combination was found to be tolerable, it had less promising results compared to the Paclitaxel combination.

Source and Classification

PFI-3 was developed through structure-guided design based on a salicylic acid head group that facilitates its binding to bromodomains. Its chemical classification falls under small molecule inhibitors with a molecular formula of C19H19N3O2 and a molecular weight of approximately 321.37 g/mol. The compound is soluble in dimethyl sulfoxide but insoluble in water, making it suitable for various biochemical assays .

Synthesis Analysis

Methods and Technical Details

The synthesis of PFI-3 involved several steps, including medicinal chemistry optimization and screening against various bromodomain targets. The process typically starts with the design of the salicylic acid moiety, which is crucial for binding to the bromodomain acetyl lysine site. Subsequent modifications were made to enhance selectivity and potency against specific bromodomains, particularly those associated with the SWI/SNF complex .

The final synthesis yielded a compound with notable ligand efficiency and stability, exhibiting a half-life exceeding seven days in aqueous solutions at physiological temperatures .

Chemical Reactions Analysis

Reactions and Technical Details

PFI-3 primarily functions through its interaction with the bromodomains of BRG1 and BRM, inhibiting their activity and thereby altering gene expression profiles within cells. In vitro studies have demonstrated that PFI-3 effectively replaces acetylated lysines in bromodomain interactions, leading to downstream effects on transcriptional regulation.

The compound has shown efficacy in enhancing the sensitivity of glioblastoma cells to temozolomide, a common chemotherapeutic agent. This is achieved by modulating gene expression related to DNA damage response pathways .

Mechanism of Action

Process and Data

PFI-3 operates by selectively binding to the bromodomains of BRG1 and BRM, disrupting their normal function within the SWI/SNF complex. This inhibition leads to:

  • Decreased Stemness: In embryonic stem cells, exposure to PFI-3 results in reduced expression of stemness markers.
  • Enhanced Differentiation: The compound promotes lineage specification in trophoblast stem cells, indicating its role in modulating developmental pathways.

The specificity of PFI-3 allows it to serve as an effective tool for studying chromatin dynamics and cellular differentiation processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form, typically provided as a powder.
  • Solubility: Insoluble in water; soluble in dimethyl sulfoxide (≥15.15 mg/mL) and ethanol (≥2.97 mg/mL).

Chemical Properties

  • Stability: Exhibits high stability in physiological conditions with a half-life greater than seven days.
  • Purity: Generally ≥98% as determined by high-performance liquid chromatography.

These properties make PFI-3 suitable for various experimental applications in biochemical research .

Applications

Scientific Uses

PFI-3 has several important applications in scientific research:

  1. Cancer Research: It is primarily used to study the role of bromodomains in cancer cell biology, particularly glioblastoma.
  2. Epigenetic Studies: As an inhibitor of chromatin remodeling complexes, PFI-3 aids in understanding epigenetic regulation mechanisms.
  3. Stem Cell Research: The compound's effects on stemness and differentiation make it valuable for studies on developmental biology.

Properties

Product Name

PFI-3

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2/b10-8+/t14-,15-/m1/s1

InChI Key

INAICWLVUAKEPB-QSTFCLMHSA-N

SMILES

C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O

Solubility

Soluble in DMSO, not in water

Synonyms

PFI-3; PFI 3; PFI3.

Canonical SMILES

C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O

Isomeric SMILES

C1[C@@H]2CN([C@H]1CN2C3=CC=CC=N3)/C=C/C(=O)C4=CC=CC=C4O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.